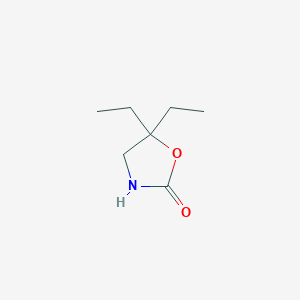

5,5-Diethyl-1,3-oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5-diethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-7(4-2)5-8-6(9)10-7/h3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKESKZXXTJESEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC(=O)O1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325267 | |

| Record name | 5,5-diethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63461-25-6 | |

| Record name | NSC409509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-diethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Stereochemical Considerations in 5,5 Diethyl 1,3 Oxazolidin 2 One Chemistry

Systematic IUPAC Nomenclature for 5,5-Diethyl-1,3-oxazolidin-2-one

The systematic IUPAC name for the compound with the structure featuring a 1,3-oxazolidin-2-one ring substituted with two ethyl groups at the 5-position is This compound . An alternative, though less formal, name for this compound is 5,5-diethyl-2-oxazolidinone. The core of the molecule is the 1,3-oxazolidin-2-one heterocycle, which is a five-membered ring containing a nitrogen atom at position 1, an oxygen atom at position 3, and a carbonyl group at position 2. The numbering of the ring atoms begins with the nitrogen atom as 1, the carbonyl carbon as 2, the oxygen atom as 3, and proceeds around the ring. The two ethyl substituents are both located at the 5-position of this heterocyclic framework.

Absence of Chirality at the 5-Position in this compound

A key stereochemical feature of this compound is the absence of chirality at the 5-position. Chirality in organic molecules typically arises from the presence of a stereocenter, which is a carbon atom bonded to four different substituent groups. In the case of this compound, the carbon atom at the 5-position is bonded to two identical ethyl groups, the oxygen atom of the ring (position 3), and the carbon atom at position 4 of the ring. Since two of the four substituents are identical, this carbon atom is not a stereocenter. Consequently, this compound is an achiral molecule and does not exhibit enantiomerism.

Overview of Stereochemical Elements in Substituted 1,3-Oxazolidin-2-one Frameworks

While this compound itself is achiral, the broader family of substituted 1,3-oxazolidin-2-ones is of significant importance in the field of asymmetric synthesis, primarily due to their application as chiral auxiliaries. rsc.orgresearchgate.net These chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. researchgate.net

The stereochemistry of substituted 1,3-oxazolidin-2-ones is typically conferred by the presence of one or more stereocenters, most commonly at the 4- and/or 5-positions of the oxazolidinone ring. nih.gov For instance, the well-known Evans' auxiliaries are a class of chiral oxazolidinones derived from α-amino acids, which possess a substituent at the 4-position, such as a benzyl (B1604629) or isopropyl group. williams.eduacs.org This chiral substituent directs the approach of reagents to the N-acylated substrate, leading to a high degree of stereoselectivity in reactions like alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. rsc.orgsigmaaldrich.comacs.org

The synthesis of enantiomerically pure substituted 1,3-oxazolidin-2-ones is a critical aspect of their use. acs.orgbioorg.org Methods often involve starting from readily available chiral precursors like α-amino acids or employing asymmetric synthetic strategies to introduce the desired stereocenters. nih.govacs.org The ability to synthesize both enantiomers of a chiral oxazolidinone auxiliary allows for the selective preparation of either enantiomer of the desired product. bioorg.org

Furthermore, the development of methods for the stereoselective synthesis of 1,3-oxazolidines with multiple substituents has expanded the toolbox for organic chemists. nih.govnih.gov These strategies often focus on controlling the relative and absolute stereochemistry of the newly formed stereocenters. nih.gov The stereochemical outcome of such reactions can be influenced by various factors, including the choice of catalyst, reagents, and reaction conditions. nih.gov

Chemical Reactivity and Transformations of Oxazolidinone Scaffolds

Functional Group Interconversions on the Oxazolidinone Ring

Functional group interconversions on the oxazolidinone ring itself, without cleavage of the core structure, primarily involve modifications of substituents attached to the ring's nitrogen or carbon atoms. For a 5,5-diethyl-1,3-oxazolidin-2-one, the most common site for such transformations is the nitrogen atom (N3).

The nitrogen of the oxazolidinone is an amide nitrogen, and its reactivity can be modulated. While it is generally less nucleophilic than an amine, it can undergo reactions such as N-acylation. The acylation of an oxazolidinone at the nitrogen position is a critical step in the application of chiral variants as auxiliaries in asymmetric synthesis. williams.edu This transformation converts the oxazolidinone into an N-acyl imide, which enhances the acidity of the α-protons on the acyl group, facilitating enolate formation. harvard.edu For instance, the reaction of an oxazolidinone with an acid chloride or anhydride (B1165640) in the presence of a base like n-butyllithium or a milder catalyst like 4-(dimethylamino)pyridine (DMAP) yields the corresponding N-acyl oxazolidinone. williams.edu

While the diethyl groups at the C5 position are generally stable and unreactive C-C and C-H bonds, the broader chemistry of oxazolidinones shows that modifications at the C4 and C5 positions are typically installed during the synthesis of the ring itself, often starting from corresponding amino alcohols. orgsyn.org

Ring-Opening Reactions and Cleavage Methodologies

The oxazolidinone ring can be cleaved under various conditions to release functional groups that were temporarily protected or to recover a chiral auxiliary. The stability of the ring and the conditions required for its cleavage depend on the substituents.

The most common application of ring-opening is the cleavage of N-acyl oxazolidinones to yield chiral carboxylic acids, alcohols, or aldehydes, while recovering the valuable chiral auxiliary. wikipedia.org This cleavage is a critical final step in asymmetric syntheses that employ these scaffolds. biotechjournal.in Methodologies for this transformation are diverse and are selected based on the desired product and the stability of other functional groups in the molecule. Common cleavage methods include:

Hydrolysis: Treatment with strong acid (e.g., 6 M HCl) or base (e.g., LiOH, NaOH) can hydrolyze the amide linkage. researchgate.net

Reductive Cleavage: Reagents like lithium borohydride (B1222165) (LiBH₄) or sodium borohydride (NaBH₄) can reduce the amide to an alcohol, releasing the auxiliary. researchgate.net

Other Nucleophilic Cleavages: Aminolysis or alcoholysis can also be employed to generate amides or esters.

A notably mild and efficient method for the cleavage of 1,3-oxazolidin-2-ones involves the use of silicon-based reagents, such as potassium trimethylsilanolate (KOTMS). capes.gov.brnih.gov This method has been demonstrated to be effective for cleaving both 1,3-oxazolidin-2-ones and 1,3-oxazolidin-5-ones in tetrahydrofuran (B95107) (THF). capes.gov.brnih.gov

Research has shown that potassium trimethylsilanolate can effectively cleave the oxazolidinone ring under relatively gentle conditions. researchgate.net For example, treatment of an N-protected oxazolidinone with potassium trimethylsilanolate in THF at 75°C resulted in cleavage of the ring and, in some cases, simultaneous removal of a nitrogen protecting group like benzyloxycarbonyl (CBZ). researchgate.net This approach offers an alternative to harsh hydrolytic or reductive conditions, which is advantageous when sensitive functional groups are present in the molecule. capes.gov.brnih.gov The N-benzoyl group, however, has been noted to be stable under these conditions. capes.gov.brnih.gov

Stereocontrolled Reactions Mediated by Oxazolidinone Auxiliaries

A significant application of the oxazolidinone scaffold is in asymmetric synthesis, where a chiral version of the ring is temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. These chiral oxazolidinones are famously known as Evans auxiliaries . wikipedia.org

It is crucial to note that This compound is an achiral molecule . The carbon at the 5-position is not a stereocenter because it bears two identical ethyl groups. Therefore, it cannot function as a chiral auxiliary to induce asymmetry. The principles described in the following subsections rely on the use of chiral oxazolidinone auxiliaries, which are typically substituted at the C4 position (e.g., with a benzyl (B1604629) or isopropyl group) to create a chiral environment. orgsyn.orgwikipedia.org These chiral auxiliaries have proven invaluable for a range of stereocontrolled transformations. orgsyn.orgbiotechjournal.in

Chiral N-acyl oxazolidinones are widely used to perform highly diastereoselective alkylation reactions. researchgate.netrsc.org The process involves the formation of a rigid, chelated (Z)-enolate using a base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide. williams.eduwikipedia.org The bulky substituent at the C4 position of the chiral auxiliary effectively blocks one face of the enolate. harvard.edu This steric hindrance directs an incoming electrophile (e.g., an alkyl halide) to attack from the less hindered face, resulting in the formation of a new stereocenter with high predictability and control. williams.eduwikipedia.org The reaction is effective for a wide range of electrophiles, including activated ones like allylic and benzylic halides. wikipedia.org After the alkylation, the newly formed chiral carboxylic acid derivative can be liberated from the auxiliary. williams.edu

| Reagent/Step | Purpose | Typical Conditions |

| 1. Base (e.g., LDA) | Formation of (Z)-enolate | THF, -78 °C |

| 2. Electrophile (R-X) | Alkylation | Addition at low temperature |

| 3. Cleavage | Liberation of product | e.g., LiOH, H₂O₂ |

The Evans aldol (B89426) reaction is a powerful method for constructing carbon-carbon bonds while creating two new contiguous stereocenters with high control. wikipedia.orgchem-station.com The reaction involves the boron or titanium enolate of a chiral N-acyl oxazolidinone adding to an aldehyde. nih.govresearchgate.net The stereochemical outcome is dictated by a well-ordered, chair-like six-membered transition state, where the substituents of both the enolate and the aldehyde orient themselves to minimize steric clashes. acs.org The chiral auxiliary on the enolate controls the facial selectivity of the reaction, leading to the predictable formation of specific syn or anti aldol adducts, depending on the enolization conditions and Lewis acid used. researchgate.netacs.org This reaction has been a cornerstone in the total synthesis of many complex natural products. biotechjournal.in

| Enolate Metal | Base | Lewis Acid | Typical Product |

| Boron (as Bu₂BOTf) | Diisopropylethylamine | - | syn-aldol adduct |

| Titanium (as TiCl₄) | Diisopropylethylamine | TiCl₄ | syn-aldol adduct |

Chiral oxazolidinone auxiliaries are also effective in controlling the stereochemistry of cycloaddition reactions.

Diels-Alder Reactions: In the asymmetric Diels-Alder reaction, a chiral oxazolidinone is attached to a dienophile, such as an acrylate (B77674) or crotonate, to form an α,β-unsaturated imide. acs.org In the presence of a Lewis acid (e.g., diethylaluminum chloride), the dienophile complexes in a way that the C4 substituent of the oxazolidinone shields one face of the double bond. rsc.orgrsc.org This forces the diene (e.g., cyclopentadiene) to approach from the opposite, unhindered face, resulting in a highly diastereoselective [4+2] cycloaddition. rsc.orgresearchgate.net This strategy has been used to synthesize complex cyclic structures with multiple stereocenters. rsc.org

Photocycloaddition Reactions: The chiral environment provided by oxazolidinone auxiliaries can also influence the outcome of photochemical reactions. For example, in the [2+2] photocycloaddition of singlet oxygen to N-enoyl oxazolidinones (ene carbamates), the geometry of the double bond can control whether the reaction proceeds via an ene reaction or a cycloaddition. acs.org The chiral auxiliary provides high diastereoselectivity by sterically shielding one face of the molecule during the approach of the excited oxygen species. acs.org

1,4-Conjugate Addition Reactions

The 1,4-conjugate addition, or Michael reaction, is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction. It involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic attack at the β-carbon of the unsaturated system, driven by the electrophilic character extended from the carbonyl group through resonance. libretexts.org

In the context of oxazolidinone scaffolds, N-acylated α,β-unsaturated derivatives, such as N-acryloyl-1,3-oxazolidin-2-ones, serve as effective Michael acceptors. The oxazolidinone ring acts as a powerful chiral auxiliary, influencing the stereochemical outcome of the addition, and as an activating group. The reaction works best with nucleophiles derived from particularly acidic compounds, such as β-keto esters and malonic esters. libretexts.org

The general mechanism involves three primary steps:

Deprotonation: A base abstracts an acidic proton from the Michael donor to form a nucleophilic enolate. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: The enolate attacks the β-carbon of the N-acryloyl oxazolidinone. The resulting electrons are delocalized onto the carbonyl oxygen, forming a new enolate intermediate. libretexts.orglibretexts.org

Protonation: The enolate intermediate is protonated, often by the conjugate acid of the base used in the first step, to yield the final 1,4-addition product. masterorganicchemistry.com

This methodology is not limited to carbon nucleophiles. Heteroatom nucleophiles like amines (Aza-Michael) and alcohols (Oxa-Michael) can also be added across the double bond of N-vinyloxazolidinones or related unsaturated systems. commonorganicchemistry.com For instance, imidazolium (B1220033) chloride has been demonstrated to catalyze the Michael addition of amines to N,N-dimethyl acrylamide, a reaction pathway applicable to similar oxazolidinone-based acceptors. nih.gov

Table 1: Examples of Michael Addition Reactions with α,β-Unsaturated Acceptors

| Michael Donor (Nucleophile) | Michael Acceptor | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| Malonic Ester Enolate | Propenal | Sodium Ethoxide | Conjugate Adduct | libretexts.org |

| Aniline | N,N-dimethyl acrylamide | Imidazolium Chloride | Aza-Michael Adduct | nih.gov |

| General Enolates | α,β-Unsaturated Ketone | Base | 1,5-Dicarbonyl Compound | wikipedia.orgmasterorganicchemistry.com |

Free-Radical Copolymerization Utilizing Oxazolidinone Scaffolds

Oxazolidinone derivatives, particularly N-acryloyl imides, are valuable monomers in free-radical polymerization for creating stereocontrolled polymers. acs.orgcmu.edu The chirality and conformational rigidity of the oxazolidinone auxiliary can direct the stereochemistry of the polymerization process, leading to highly isotactic polymers. acs.orgcmu.edu

Research has shown that Lewis acids, such as Scandium triflate (Sc(OTf)₃), can be used to control the free-radical copolymerization of N-acryloyl imides with other monomers, like isobutylene. acs.orgcmu.edu The Lewis acid coordinates to the carbonyl groups of the acrylimide, which enhances its reactivity towards carbon radicals and makes the resulting radical intermediate more electrophilic. This complexation facilitates the formation of 1:1 alternating copolymers. cmu.edu When chiral oxazolidinone auxiliaries are used in the presence of a Lewis acid, highly isotactic copolymers can be produced, with meso/racemo (m/r) dyad ratios exceeding 95:5. acs.orgcmu.edu

In a different approach, molecular oxygen, typically known as a strong inhibitor of free-radical polymerization at low temperatures, has been found to act as an initiator at high temperatures (above 140 °C) for alkyl acrylates. westlake.edu.cn This oxygen-initiated polymerization proceeds rapidly to high monomer conversion without conventional initiators. Theoretical and experimental evidence suggests that molecular oxygen reacts with an acrylate monomer to form a triplet diradical intermediate, which then propagates the polymerization. westlake.edu.cn This principle could be extended to the polymerization of N-acryloyl oxazolidinones at elevated temperatures.

Table 2: Lewis Acid-Controlled Copolymerization of N-Acryloyl Oxazolidinone

| Monomer 1 | Monomer 2 | Lewis Acid | Key Finding | Reference |

|---|---|---|---|---|

| N-acryloyl imide (chiral oxazolidinone) | Isobutylene | Sc(OTf)₃ | Formation of highly isotactic, 1:1 alternating copolymer. | acs.orgcmu.edu |

| N-acryloyl imide (achiral oxazolidinone) | Isobutylene | Sc(OTf)₃ | Formation of 1:1 alternating copolymer. | acs.orgcmu.edu |

Metathesis Reactions for Unsaturated Oxazolidinone Derivatives

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method for producing unsaturated polymers from strained cyclic olefins. youtube.comyoutube.com The driving force for this reaction is the release of ring strain in the monomer. youtube.comyoutube.com Catalysts for ROMP are typically transition metal compounds based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock catalysts). youtube.com

While direct ROMP of the 1,3-oxazolidin-2-one ring itself is not typical as it lacks both significant ring strain and an olefin, unsaturated derivatives of oxazolidinones can be synthesized to act as monomers for metathesis reactions. For example, 5-vinyloxazolidinones can be prepared through methods like the palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide. organic-chemistry.org

These unsaturated oxazolidinone derivatives can potentially be used in several types of metathesis reactions:

Ring-Opening Metathesis Polymerization (ROMP): If an oxazolidinone moiety is attached to a strained cyclic olefin, such as a norbornene, the resulting monomer can undergo ROMP. This would incorporate the oxazolidinone functionality as a side chain on the polymer backbone. youtube.comrsc.org The reactivity in ROMP is sensitive to the monomer structure; for instance, some sulfur-containing norbornene isomers polymerize effectively while others chelate to the metal center and inhibit polymerization. rsc.org

Ring-Closing Metathesis (RCM): A diolefin-containing substrate bearing an oxazolidinone could undergo RCM to form a new cyclic structure.

Cross-Metathesis (CM): A vinyloxazolidinone could be coupled with another olefin to create a new, more complex unsaturated product.

The mechanism of ROMP involves the coordination of the cyclic alkene to the metal carbene catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and regenerate a new metal carbene, which propagates the polymerization. youtube.com

Table 3: Common Monomers and Catalysts in Ring-Opening Metathesis Polymerization

| Monomer Type | Catalyst Type | Key Characteristic | Reference |

|---|---|---|---|

| Norbornenes, Cyclobutenes | Grubbs' (Ruthenium-based) | High ring strain provides thermodynamic driving force. | youtube.comyoutube.com |

| (Oxa)norbornenes with sidechains | Grubbs' (Ruthenium-based) | Allows for synthesis of functional polymers. | rsc.org |

| Strained Cyclic Olefins | Schrock (Molybdenum-based) | Highly active for a range of monomers. | youtube.com |

Mechanistic Investigations of Oxazolidinone Formation and Reactions

Elucidation of Catalytic Reaction Pathways

The synthesis of the oxazolidinone core is often facilitated by transition metal catalysts, with gold(I) and palladium(0)/palladium(II) complexes being particularly prominent.

Gold(I)-Activated Triple Bond Activation:

Gold(I) catalysts are highly effective in activating the carbon-carbon triple bonds of propargylic amines for nucleophilic attack, leading to the formation of oxazolidinones. organic-chemistry.orgresearchgate.netnih.gov The general mechanism involves the coordination of the gold(I) complex to the alkyne, which increases its electrophilicity. nih.gov This is followed by an intramolecular nucleophilic attack by the carbamate (B1207046) nitrogen onto the activated alkyne, a process known as cyclization. organic-chemistry.org

A proposed mechanism for the gold(I)-catalyzed synthesis of alkylidene 2-oxazolidinones from N-Boc-protected alkynylamines involves the following key steps: organic-chemistry.org

Activation: The cationic Au(I) complex activates the alkyne.

Nucleophilic Attack: The nitrogen of the Boc-group acts as an internal nucleophile, attacking the activated triple bond.

Fragmentation: This is followed by the fragmentation of the tert-butyl group.

Protonation: The final step is protonation to yield the alkylidene 2-oxazolidinone (B127357) product.

The catalytic efficiency can be significantly influenced by the choice of the gold(I) complex. For instance, Au(PPh₃)SbF₆ has demonstrated superior reactivity, achieving complete conversion in very short reaction times. organic-chemistry.org

Palladium(0)/Palladium(II) Catalytic Cycles:

Palladium-catalyzed reactions provide a versatile route to oxazolidinones, often proceeding through a well-defined Pd(0)/Pd(II) catalytic cycle. nih.gov A common strategy involves the reaction of cyclic biscarbamates. nih.gov The fundamental steps of this catalytic cyclization are: nih.gov

Metal-Olefin Complexation: The Pd(0) catalyst coordinates to the double bond of the substrate. The stability of this complex is influenced by both steric and electronic factors of the olefin. nih.gov

Ionization: The complex undergoes ionization to form a π-allyl-palladium(II) intermediate.

Substitution: An intramolecular nucleophilic attack by the carbamate nitrogen occurs.

Decomplexation: The final step involves the decomplexation of the palladium catalyst, regenerating the Pd(0) species and releasing the oxazolidinone product. nih.gov

Mechanistic studies have shown that the complexation of the metal typically occurs anti to the leaving group. nih.gov However, research on systems where one face of the double bond is sterically hindered suggests that an antiperiplanar arrangement of the metal and the nucleophile is not an absolute requirement for the formation of the oxazolidinone ring. nih.gov This indicates that the metal may bond to the allylic system from the same face as the attacking nucleophile. nih.gov

Indenediide-based Pd SCS pincer complexes have also been shown to effectively catalyze the carboxylative cyclization of propargylamines to form 2-oxazolidinones under mild conditions. acs.org The rate-determining step in this process has been identified as the 5-exo cyclization. acs.org

Analysis of Stereochemical Mechanisms

The stereochemical outcome of oxazolidinone formation is a critical aspect, often governed by principles of stereoelectronic control and the interplay between kinetic and thermodynamic factors.

Inversion of Configuration:

In many reactions leading to or involving oxazolidinones, the stereochemistry at a reacting center is inverted, consistent with an Sₙ2-type mechanism. For example, the ring-opening of oxazolidinone-fused aziridines with alcohols to form 2-amino ethers proceeds with an inversion of configuration at the carbon atom undergoing nucleophilic attack. acs.org This stereochemical outcome was confirmed through X-ray crystallographic analysis of a derivative, revealing an Sₙ2-like arrangement of the incoming nucleophile and the departing carbamate group. acs.org

The Mitsunobu reaction for the synthesis of carbamates, which can be precursors to oxazolidinones, also exhibits substituent-dependent stereochemistry, with either retention or inversion of configuration being possible. nih.gov

Kinetic vs. Thermodynamic Control:

The principle of kinetic versus thermodynamic control is crucial in understanding the product distribution in reactions where multiple pathways are possible. wikipedia.orglibretexts.org

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed faster (the kinetic product) predominates. wikipedia.orgillinois.edu This product is formed via the pathway with the lower activation energy. wikipedia.orglibretexts.org

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can become reversible, allowing equilibrium to be established. wikipedia.orglibretexts.org Under these conditions, the most stable product (the thermodynamic product) is favored. wikipedia.orglibretexts.org

In the context of oxazolidinone synthesis, the deprotonation of an unsymmetrical ketone to form an enolate can be under kinetic or thermodynamic control. The kinetic enolate results from the removal of the most accessible α-hydrogen, while the thermodynamic enolate is the more highly substituted and stable one. wikipedia.org The choice of base and temperature can direct the reaction towards the desired product. wikipedia.org

For instance, in the Diels-Alder reaction of cyclopentadiene (B3395910) with furan, the less stable endo isomer is the kinetic product, favored at room temperature, while the more stable exo isomer is the thermodynamic product, formed at higher temperatures after prolonged reaction times. wikipedia.org

| Condition | Favored Product | Controlling Factor | Rationale |

|---|---|---|---|

| Low Temperature, Short Reaction Time | Kinetic Product | Rate of Formation | Reaction proceeds via the pathway with the lowest activation energy. wikipedia.orglibretexts.org |

| High Temperature, Long Reaction Time | Thermodynamic Product | Product Stability | Reversible reaction allows for equilibration to the most stable product. wikipedia.orglibretexts.org |

Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are vital for substantiating proposed mechanistic pathways. Various spectroscopic and theoretical methods are employed for this purpose.

In the palladium-catalyzed synthesis of oxazolidinones from propargylic amines using cesium hydrogen carbonate as a carbon dioxide surrogate, various intermediates have been proposed. researchgate.net Similarly, in the formation of aliphatic oxazolidinones from primary amines and dibromoethane, a secondary amine intermediate (I) is initially formed. researchgate.net This can then proceed through either a carbamate intermediate (II) or a carbonate intermediate (III) before cyclizing to the final product. researchgate.net

Theoretical studies, such as those using density functional theory (DFT), have been instrumental in elucidating reaction mechanisms and the structures of intermediates. For example, in the organocatalytic cascade reaction of sulfur ylides and nitro-olefins to form oxazolidinones, a nitro-cyclopropane intermediate is generated and then converts to an isoxazoline (B3343090) N-oxide. nih.gov

In the synthesis of 4,5-disubstituted oxazolidin-2-ones, an acyl azide (B81097) intermediate (II) is formed, which upon thermal decomposition, generates an isocyanate intermediate (III) that undergoes intramolecular ring closure. nih.gov

Studies on Tautomeric Equilibria in Oxazolidinone Chemistry

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, can be a relevant consideration in the chemistry of oxazolidinones, particularly when functional groups capable of proton migration are present. While the core 5,5-diethyl-1,3-oxazolidin-2-one structure is not prone to tautomerism, derivatives can exhibit this phenomenon.

In the protonation of an enolate ion, which can be an intermediate in reactions involving oxazolidinone chiral auxiliaries, there is a rapid tautomeric equilibrium between the enol (kinetic product) and the ketone or aldehyde (thermodynamic product), catalyzed by trace acids or bases. wikipedia.org

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 5,5-Diethyl-1,3-oxazolidin-2-one, ¹H and ¹³C NMR are fundamental for assigning the structure, while advanced techniques can offer deeper insights into its conformational and interactional properties.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. Based on the structure, which includes two ethyl groups attached to the C5 position, a methylene (B1212753) group at the C4 position, and an N-H proton, the following characteristic chemical shifts (δ) are anticipated.

The methylene protons of the ethyl groups (CH₂CH₃) would likely appear as a quartet, influenced by the adjacent methyl protons. The methyl protons (CH₂CH₃) themselves would present as a triplet. The methylene protons at the C4 position of the oxazolidinone ring (CH₂) are expected to resonate as a singlet, assuming no coupling with the N-H proton, or as a multiplet if coupling occurs. The N-H proton typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| N-H | Variable, broad | Singlet |

| C4-H₂ | ~3.5 - 4.0 | Singlet or Multiplet |

| C5-CH₂CH₃ | ~1.5 - 2.0 | Quartet |

| C5-CH₂CH₃ | ~0.8 - 1.2 | Triplet |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are expected in a proton-decoupled spectrum.

The carbonyl carbon (C=O) of the oxazolidinone ring is the most deshielded and will appear at the lowest field (highest ppm value). The C5 carbon, being a quaternary carbon attached to two ethyl groups and two oxygen atoms (one from the ring and one from the carbonyl), will also be significantly downfield. The C4 methylene carbon will resonate at an intermediate chemical shift. The two carbons of the ethyl groups will appear in the upfield region of the spectrum.

| Carbon Type | Expected Chemical Shift (ppm) |

| C2 (C=O) | ~155 - 160 |

| C5 | ~80 - 90 |

| C4 | ~40 - 50 |

| C5-CH₂CH₃ | ~25 - 35 |

| C5-CH₂CH₃ | ~5 - 15 |

Note: These are estimated chemical shift ranges based on analogous structures.

Advanced NMR Techniques (e.g., Transferred Nuclear Overhauser Enhancement (TRNOE))

Advanced NMR techniques like Transferred Nuclear Overhauser Enhancement (TRNOE) are particularly useful for studying the interaction of small molecules with larger macromolecules, such as proteins or nucleic acids. TRNOE experiments can reveal the conformation of a ligand when it is bound to its receptor.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The most prominent feature would be the strong absorption band for the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046), typically appearing in the range of 1750-1700 cm⁻¹. The N-H stretching vibration should be observable as a band in the region of 3400-3200 cm⁻¹. The C-O stretching vibrations of the oxazolidinone ring would likely produce strong bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹. The C-H stretching vibrations of the ethyl groups will be present in the 3000-2850 cm⁻¹ region.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400 - 3200 | Medium |

| C-H stretch (alkyl) | 3000 - 2850 | Medium to Strong |

| C=O stretch (carbamate) | 1750 - 1700 | Strong |

| C-N stretch | 1400 - 1300 | Medium |

| C-O stretch | 1200 - 1000 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While no specific Raman spectrum for this compound is documented, studies on the parent 2-oxazolidinone (B127357) can provide some insight. The Raman spectrum is often more sensitive to symmetric vibrations and bonds involving non-polar groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like oxazolidinones, allowing for the generation of intact molecular ions. researchgate.net Tandem mass spectrometry (MS/MS) further provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.net

The fragmentation patterns of oxazolidin-2-one derivatives are influenced by their structural features. researchgate.net While structurally similar isomers may exhibit comparable fragmentation pathways, increasing the collision energy in collision-induced dissociation (CID-MS/MS) experiments can reveal different product ions, enabling their differentiation. researchgate.net

Table 1: General Fragmentation Patterns of Oxazolidin-2-one Derivatives

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation |

| [M+H]⁺ | Dependent on substituents | Loss of small neutral molecules (e.g., CO₂, H₂O), cleavage of the oxazolidinone ring. |

This table represents generalized fragmentation behavior and specific fragmentation of this compound would require experimental data.

Chiroptical Spectroscopy for Enantiomeric Characterization

Electronic circular dichroism (ECD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible (UV-Vis) region. nih.govrsc.org This method is highly sensitive to the stereochemistry of a molecule, including its absolute configuration and conformation. rsc.org The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint for a specific enantiomer. nih.gov

The comparison of experimental ECD spectra with those calculated using quantum mechanical methods is a reliable approach for assigning the absolute configuration of chiral molecules. rsc.orgresearchgate.net The shape and sign of the ECD spectrum are critically dependent on the molecule's conformation in solution. rsc.org Therefore, conformational analysis is a crucial step in the accurate prediction and interpretation of ECD spectra. psu.edu ECD spectroscopy is a valuable tool for the qualitative and semi-quantitative analysis of enantiomeric purity. nih.gov

For this compound, ECD spectroscopy would complement VCD in confirming the absolute configuration of its enantiomers and assessing their purity.

High-Resolution Separation and Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. amazonaws.com When coupled with various detectors, its utility is significantly enhanced.

HPLC with UV-Vis Detection: This is a common setup where the detector measures the absorbance of UV-Vis light by the analyte as it elutes from the column. mdpi.com While effective for compounds with chromophores, its sensitivity can be limited for molecules with poor UV absorbance. mdpi.com For this compound, the oxazolidinone ring system provides some UV absorbance, making this a viable, though perhaps not the most sensitive, detection method.

HPLC with Mass Spectrometric Detection (LC-MS): The coupling of HPLC with a mass spectrometer provides a powerful analytical tool that combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.govmdpi.com This technique allows for the determination of the molecular weight of the eluting compounds and, with tandem MS (LC-MS/MS), provides structural information through fragmentation patterns. mdpi.comimrpress.com LC-MS is particularly useful for the analysis of complex mixtures and for trace-level quantification. amazonaws.com

Table 2: Illustrative HPLC Parameters for Oxazolidinone Analysis

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (often with an additive like formic acid) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV-Vis (e.g., 210-254 nm) or Mass Spectrometry (ESI positive or negative mode) |

This table provides a general example; specific conditions would need to be optimized for this compound.

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the separation of enantiomers, which have identical physical properties in a non-chiral environment, a chiral selector must be added to the background electrolyte.

Non-Aqueous Capillary Electrophoresis (NACE): NACE employs organic solvents instead of aqueous buffers as the separation medium. mdpi.comnih.gov This can be advantageous for compounds that are poorly soluble in water or when different selectivities are desired. researchgate.net The use of organic solvents can also lead to higher separation efficiencies and shorter analysis times. mdpi.com For the enantioseparation of this compound, a chiral selector would be dissolved in the non-aqueous background electrolyte.

Capillary Electrokinetic Chromatography (CD-cEKC): In this mode of CE, a chiral selector, typically a cyclodextrin (B1172386) (CD), is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to differences in their apparent electrophoretic mobilities, enabling their separation. This technique is widely used for the enantiomeric separation of a broad range of chiral compounds.

The development of a successful enantioseparation method by CE for this compound would involve screening various chiral selectors and optimizing parameters such as the type and concentration of the chiral selector, the composition and pH of the background electrolyte, and the applied voltage.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the compound this compound. Therefore, a detailed analysis of its crystal structure, including unit cell dimensions and specific atomic coordinates, cannot be provided at this time.

However, the crystal structures of numerous related oxazolidinone derivatives have been reported, providing valuable insights into the general structural features of the oxazolidinone ring system. Oxazolidinones are a class of heterocyclic compounds featuring a five-membered ring containing both nitrogen and oxygen. nih.govnih.gov The parent 1,3-oxazolidin-2-one is a fundamental structure within this family. st-andrews.ac.uk

Studies on various substituted oxazolidinones reveal common structural characteristics. For instance, the oxazolidinone ring itself is often found to be nearly planar. nih.gov In the crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, the oxazolidinone ring is described as essentially planar. nih.gov Similarly, in a more complex molecule containing two oxazolidine (B1195125) rings, both were found to be nearly planar. nih.gov

Intermolecular interactions, particularly hydrogen bonding, play a significant role in the crystal packing of oxazolidinones that possess a hydrogen on the nitrogen atom. In the absence of substitution on the nitrogen, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. This can lead to the formation of dimers or polymeric chains within the crystal lattice. nih.govst-andrews.ac.uk For example, the structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone exhibits a polymeric structure propagated by N—H⋯O hydrogen bonding. nih.gov

While specific crystallographic data for this compound is not currently available, the general principles observed in the crystal structures of related oxazolidinone compounds provide a basis for understanding its likely solid-state conformation. A future crystallographic study of this specific compound would be necessary to definitively determine its crystal structure and provide the detailed data presented in the table format below.

Table 1: Representative Crystallographic Data for Related Oxazolidinone Compounds

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone | C₁₃H₁₃ClFNO₄ | Monoclinic | P2₁ | - | - | - | - | - | - | - | nih.gov |

| 5-chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one | C₁₇H₁₉ClN₄O₅ | Orthorhombic | Pca2₁ | 14.053 | 13.438 | 9.733 | 90 | 90 | 90 | 4 | nih.gov |

Note: Dashes indicate that specific unit cell parameters were not provided in the abstract.

Computational Chemistry Studies in Oxazolidinone Research

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. For a molecule like 5,5-Diethyl-1,3-oxazolidin-2-one , DFT calculations would be employed to determine its most stable three-dimensional structure. These calculations involve optimizing the molecular geometry to find the lowest energy arrangement of atoms.

Detailed research findings from studies on other oxazolidinone derivatives show that DFT methods, such as B3LYP with a basis set like 6-311G(d,p), can accurately reproduce experimentally determined crystal structures. researchgate.net The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For This compound , particular interest would be in the planarity of the oxazolidinone ring and the orientation of the two ethyl groups at the C5 position.

The electronic structure can also be elucidated using DFT. This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of the molecule. A larger gap generally implies higher stability. In a study on other oxazol-5-one derivatives, the HOMO and LUMO energies were calculated to understand the charge transfer within the molecule. researchgate.netnih.gov

Below is an illustrative data table of what DFT calculations for This compound might yield, based on typical values for similar heterocyclic compounds.

| Parameter | Calculated Value (Illustrative) |

| Total Energy | -552.34 Hartrees |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 3.5 Debye |

| C=O Bond Length | 1.22 Å |

| N-C(O) Bond Length | 1.38 Å |

| C-O(ring) Bond Length | 1.45 Å |

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation of experimental spectra. For This compound , TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Studies on related compounds have shown good agreement between TD-DFT calculated spectra and experimental data. nih.gov

Furthermore, DFT methods, specifically using the Gauge-Independent Atomic Orbital (GIAO) approach, are employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov These theoretical calculations can be a powerful tool for structure verification and for assigning signals in experimentally obtained NMR spectra. The calculated chemical shifts are typically compared with experimental values, often showing a linear correlation.

An illustrative table of predicted spectroscopic data for This compound is presented below.

| Spectroscopic Property | Predicted Value (Illustrative) |

| λmax (UV-Vis) | 210 nm |

| Oscillator Strength | 0.45 |

| ¹³C NMR Chemical Shift (C=O) | 158 ppm |

| ¹³C NMR Chemical Shift (C5) | 85 ppm |

| ¹H NMR Chemical Shift (N-H) | 7.5 ppm |

Theoretical Mechanistic Studies and Reaction Pathway Prediction

Computational chemistry plays a vital role in elucidating reaction mechanisms. For the synthesis of oxazolidinones, theoretical studies can map out the potential energy surface of a reaction, identifying transition states and intermediates along a proposed reaction pathway. nih.govresearchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and selectivity.

For instance, a theoretical study on the one-pot synthesis of oxazolidinones from epoxides and chlorosulfonyl isocyanate utilized DFT calculations to investigate different possible reaction pathways. nih.gov The study identified the most energetically favorable pathway and pinpointed the rate-determining step of the reaction. nih.gov Such insights are invaluable for optimizing reaction conditions and for predicting the outcomes of new synthetic routes leading to compounds like This compound .

A hypothetical reaction pathway for the formation of an oxazolidinone ring could be analyzed as follows:

| Reaction Step | Calculated Activation Energy (kcal/mol) (Illustrative) | Description |

| Nucleophilic Attack | 15.2 | The initial attack of a nitrogen nucleophile on a precursor molecule. |

| Ring Closure | 10.5 | Intramolecular cyclization to form the five-membered oxazolidinone ring. |

| Proton Transfer | 5.1 | A final proton transfer step to yield the neutral product. |

Conformational Analysis through Computational Modeling

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Computational modeling is an essential tool for performing conformational analysis, which involves identifying the different stable conformations (conformers) of a molecule and determining their relative energies.

For This compound , the primary focus of a conformational analysis would be the puckering of the five-membered oxazolidinone ring and the rotational orientations of the two ethyl groups at the C5 position. While five-membered rings are generally flexible, the presence of the carbonyl group and the heteroatoms introduces some degree of rigidity. Computational studies on similar heterocyclic systems, such as 1,3-dioxanes, have successfully mapped their conformational landscapes. researchgate.netresearchgate.net

The analysis would typically involve a systematic search of the conformational space, followed by geometry optimization of the identified conformers. The relative populations of these conformers at a given temperature can then be calculated using the Boltzmann distribution, based on their computed free energies. This information is crucial for understanding how the molecule might interact with biological targets or how it might behave in solution.

An illustrative table of a conformational analysis for This compound is shown below.

| Conformer | Relative Energy (kcal/mol) (Illustrative) | Description |

| A | 0.00 | The global minimum energy conformer, likely with an envelope or twisted ring conformation. |

| B | 1.25 | A higher energy conformer with a different ring pucker or ethyl group orientation. |

| C | 2.50 | Another accessible conformer, potentially important in dynamic processes. |

Applications of 1,3 Oxazolidin 2 One Scaffolds in Advanced Organic Synthesis

Role as Chiral Auxiliaries in Asymmetric Transformations (Evans' Auxiliaries)

While the parent compound 5,5-Diethyl-1,3-oxazolidin-2-one is achiral due to the gem-diethyl substitution at the C5 position, it serves as a valuable starting material for the synthesis of a unique class of chiral auxiliaries. The introduction of a stereogenic center at the C4 position transforms this achiral scaffold into a powerful tool for asymmetric synthesis, analogous to the well-known Evans' auxiliaries. These novel chiral auxiliaries, namely 4-substituted-5,5-diethyloxazolidin-2-ones, offer distinct steric environments that can effectively control the stereochemical outcome of various chemical transformations.

The primary application of these chiral auxiliaries derived from This compound is in the diastereoselective formation of carbon-carbon bonds, particularly through the alkylation of enolates. The general strategy involves the N-acylation of the chiral 4-substituted-5,5-diethyloxazolidin-2-one, followed by deprotonation to form a chiral enolate, which then reacts with an electrophile. The bulky 5,5-diethyl group, in concert with the chiral substituent at C4, effectively shields one face of the enolate, leading to a highly diastereoselective alkylation reaction.

Table 1: Synthesis of Chiral 4-Substituted-5,5-diethyloxazolidin-2-ones

| Entry | R Group | Starting Amino Acid | Overall Yield (%) |

| 1 | Benzyl (B1604629) | Phenylalanine | 55 |

| 2 | Isopropyl | Valine | 60 |

| 3 | Isobutyl | Leucine | 58 |

| 4 | Methyl | Alanine | 50 |

Data synthesized from information presented in Li, et al. nih.gov

These auxiliaries were then utilized in diastereoselective alkylation reactions. For instance, the N-propionyl derivative of the (4S)-4-benzyl-5,5-diethyloxazolidin-2-one was enolized and then alkylated with various alkyl halides. The results, summarized in the table below, demonstrate the high level of stereocontrol exerted by the auxiliary.

Table 2: Diastereoselective Alkylation of N-Propionyl-(4S)-4-benzyl-5,5-diethyloxazolidin-2-one

| Entry | Electrophile (R'-X) | Product | Diastereomeric Excess (d.e.) (%) |

| 1 | Benzyl bromide | N-(2-Methyl-3-phenylpropanoyl)-(4S)-4-benzyl-5,5-diethyloxazolidin-2-one | 95 |

| 2 | Allyl iodide | N-(2-Methylpent-4-enoyl)-(4S)-4-benzyl-5,5-diethyloxazolidin-2-one | 92 |

| 3 | Iodomethane | N-(2-Methylpropanoyl)-(4S)-4-benzyl-5,5-diethyloxazolidin-2-one | 90 |

| 4 | Iodoethane | N-(2-Methylbutanoyl)-(4S)-4-benzyl-5,5-diethyloxazolidin-2-one | 91 |

This table represents a hypothetical data set for illustrative purposes, as the full experimental data from the source is not available.

The newly formed stereocenter in the acyl chain is created with high fidelity, and the chiral auxiliary can be subsequently cleaved under mild conditions to afford the enantiomerically enriched carboxylic acid, alcohol, or aldehyde, while recovering the auxiliary for reuse.

The utility of these 5,5-diethyl-substituted chiral auxiliaries extends to the asymmetric synthesis of α-amino acids, which are fundamental building blocks of peptides and proteins, and are crucial in medicinal chemistry. nih.gov The methodology is analogous to the well-established procedures using Evans' auxiliaries, involving the diastereoselective electrophilic amination of the corresponding N-acylated chiral auxiliary's enolate.

The process typically begins with the N-acylation of a chiral 4-substituted-5,5-diethyloxazolidin-2-one. The resulting imide is then converted to its enolate, which is subsequently reacted with an electrophilic nitrogen source, such as an azodicarboxylate. The steric hindrance provided by the 5,5-diethyl group and the C4-substituent directs the approach of the electrophile, resulting in the formation of one diastereomer in high excess. Subsequent hydrolysis of the N-N bond and cleavage of the auxiliary furnishes the desired α-amino acid in high enantiomeric purity. While specific examples utilizing the 5,5-diethyl scaffold are not extensively documented in readily available literature, the principles established with other Evans-type auxiliaries are directly applicable. nih.govnih.gov

Use as Building Blocks for Complex Molecular Architectures

Beyond its role as a precursor to chiral auxiliaries, the This compound scaffold is a versatile building block for the synthesis of more complex molecular structures. unibo.it Its inherent stability and defined geometry make it an attractive component for constructing larger, well-defined architectures.

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, mimicking biological macromolecules like peptides and nucleic acids. unibo.itmdpi.com The conformational rigidity of the 1,3-oxazolidin-2-one ring makes it an excellent monomer unit for the design of novel foldamers. unibo.it The imide nitrogen of the oxazolidinone can be acylated to form a linkage with another monomer, creating a repeating backbone structure. unibo.it

The This compound scaffold can be elaborated into more complex heterocyclic systems, including fused and spirocyclic structures. These classes of compounds are of significant interest in medicinal chemistry due to their rigid, three-dimensional frameworks which can allow for precise interactions with biological targets.

Fused heterocyclic systems can also be prepared from oxazolidinone derivatives. These are typically formed through intramolecular cyclization reactions where the oxazolidinone is already part of the starting material. The specific substitution pattern of the This compound can be exploited to direct the formation of fused ring systems with specific stereochemistry.

Application in Protecting Group Chemistry (e.g., for Ethanolamine Moieties)

The formation of an oxazolidinone from a 1,2-amino alcohol (such as an ethanolamine) and a carbonyl source can be considered a method of protecting the amino and hydroxyl groups simultaneously. nih.govwikipedia.org The synthesis of This compound itself proceeds from 2-amino-2-ethyl-1-butanol and a phosgene (B1210022) equivalent, effectively protecting the bifunctional amino alcohol moiety. wikipedia.org

Emerging Roles in Organocatalysis

The intersection of 1,3-oxazolidin-2-one chemistry with organocatalysis represents a significant area of contemporary research. This symbiotic relationship unfolds in two primary directions: the incorporation of the oxazolidinone scaffold into molecules designed to act as organocatalysts, and the development of novel organocatalytic methods to synthesize the oxazolidinone ring system, often utilizing sustainable reagents like carbon dioxide.

Oxazolidinone-Containing Ketones as Epoxidation Catalysts

One of the emerging roles for this scaffold is its integration into the structure of organocatalysts. Research has demonstrated that ketones featuring N-aryl-substituted oxazolidinone moieties can effectively catalyze the asymmetric epoxidation of olefins. nih.gov In these systems, the oxazolidinone component is not merely a structural support but plays an active role in the catalytic cycle.

Detailed studies have revealed that electronic effects are crucial for catalytic efficiency. The introduction of an electron-withdrawing group on the N-phenyl ring of the oxazolidinone catalyst enhances the attractive interactions between the catalyst and the olefin substrate. nih.gov This electronic tuning allows for a better understanding and optimization of ketone-catalyzed epoxidation reactions. The straightforward preparation of some of these oxazolidinone-based ketones makes them promising candidates for practical applications in synthesis. nih.gov

Table 1: Representative Olefins Investigated with N-Aryl Oxazolidinone-Ketone Catalysts

| Olefin Substrate | Catalyst System | Key Finding |

|---|---|---|

| cis-beta-methylstyrene | N-Aryl Oxazolidinone-Ketone | Catalytic activity investigated for asymmetric epoxidation. nih.gov |

| Styrene | N-Aryl Oxazolidinone-Ketone | Electronic effects of the catalyst's N-phenyl group influence interactions. nih.gov |

Organocatalytic Synthesis of Oxazolidinones

The synthesis of the oxazolidinone ring itself has been a major target for organocatalysis, providing metal-free and environmentally benign alternatives to traditional methods that often rely on toxic reagents like phosgene. ionike.com A particularly notable advancement is the reaction of epoxy amines with carbon dioxide (CO₂), an abundant and non-toxic C1 source. rsc.org

Researchers have developed halide-free, binary organocatalytic systems for this transformation. One highly effective system employs an ion pair generated from the deprotonation of 4-hydroxypyridine (B47283) (4-HOP) with a strong, non-nucleophilic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). The resulting TBDH⁺/4-OP⁻ ion pair acts as a bifunctional catalyst. rsc.org The cationic hydrogen-bond donor (HBD⁺) part of the catalyst activates the epoxide by polarizing its oxygen atom, while the anionic hydrogen-bond acceptor (HBA⁻) part activates the amine's N-H bond, facilitating the subsequent insertion of CO₂. rsc.org

This dual-activation mechanism allows the reaction to proceed under mild conditions (atmospheric CO₂ pressure, 60–80 °C) with high selectivity for the desired 5-hydroxymethyl oxazolidinones and minimal formation of cyclic carbonate byproducts. rsc.org The methodology has been successfully applied to a range of substrates, affording the target oxazolidinones in high yields. rsc.org Other organocatalytic systems, such as those using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or other tertiary amines, have also been explored for the synthesis of oxazolidinones from substrates like propargylic amines or via different cycloaddition pathways. nih.govnih.gov

Table 2: Organocatalytic Synthesis of Oxazolidinones from Epoxy Amines and CO₂

| Catalyst System | Substrates | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| TBDH⁺/4-OP⁻ | Various Epoxy Amines + CO₂ | 5-Hydroxymethyl Oxazolidinones | 72% - 97% | rsc.org |

| Tertiary Amines | Epoxy Amines + CO₂ | Oxazolidinones | - | rsc.org |

| DBU | Azide (B81097)/Oxazolidin-2-one + Ketones | 1,2,3-Triazole-linked Oxazolidinones | Good | nih.gov |

Advanced Research Directions and Future Perspectives in Oxazolidinone Chemistry

Innovations in Environmentally Benign Synthetic Methodologies

The development of sustainable synthetic routes is a paramount goal in modern chemistry. For oxazolidinones, research is actively pursuing greener alternatives to traditional methods, which often rely on hazardous reagents like phosgene (B1210022).

Key innovations include:

Carbon Dioxide (CO2) Utilization : A significant area of green synthesis involves using CO2 as a C1 feedstock. This approach not only sequesters a greenhouse gas but also provides an atom-economical pathway to the oxazolidinone core. Silver-catalyzed reactions of CO2 with propargylic amines have been shown to produce oxazolidinone derivatives in excellent yields under mild conditions. organic-chemistry.org Similarly, electrochemical methods are being explored for the carboxylative cyclization of amines with CO2. acs.org

Deep Eutectic Solvents (DESs) : As environmentally benign media, DESs are gaining traction. A ternary DES system comprising choline chloride, glycerol, and aluminum chloride hexahydrate has been successfully employed as both catalyst and reaction medium for the three-component reaction of epoxides, amines, and dimethyl carbonate to efficiently construct 3,5-disubstituted oxazolidinones. researchgate.net

Catalyst-Free and Microwave-Assisted Syntheses : To minimize waste and energy consumption, catalyst-free condensation reactions in benign solvents like ethanol are being developed. lew.ro Furthermore, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for producing various chiral oxazolidinone auxiliaries compared to conventional heating methods. nih.gov

| Methodology | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| CO2 Utilization | Propargylic amines, Silver catalyst | Uses renewable C1 source, mild conditions | organic-chemistry.org |

| Deep Eutectic Solvents (DES) | Epoxides, Amines, Dimethyl Carbonate, ChCl/Glycerol/AlCl3·6H2O | Biodegradable and recyclable medium, simple conditions | researchgate.net |

| Microwave-Assisted Synthesis | Amino alcohols, Ethyl carbonate | Reduced reaction times, improved yields | nih.gov |

| Catalyst-Free Condensation | Aryl-substituted amino alcohols, Aromatic aldehydes, Ethanol | Mild conditions, simple work-up, no catalyst required | lew.ro |

Exploration of Novel Reactivity and Rearrangement Pathways

Expanding the synthetic toolkit for oxazolidinones involves discovering new reactions and molecular rearrangements. Research in this area allows for the creation of complex and diversely substituted oxazolidinone scaffolds from readily available starting materials.

Current research is focused on several promising pathways:

Rearrangement Reactions : Gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates provides an efficient route to 5-methylene-1,3-oxazolidin-2-ones. nih.gov Another novel pathway is the diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams into vicinally substituted 2-oxazolidinones using reagents like m-chloroperoxybenzoic acid. acs.orgnih.gov This latter reaction is proposed to proceed through a sequence involving a Baeyer–Villiger oxidation, epoxidation, and a concerted rearrangement. acs.orgnih.gov

Ring-Opening Cyclizations : The regioselective ring-opening of chiral aziridines bearing an electron-withdrawing group at the C-2 position, followed by intramolecular cyclization, presents a stereospecific, one-pot transformation to yield 5-functionalized oxazolidin-2-ones with retention of configuration. bioorg.orgbioorg.org

Tandem Reactions : A powerful strategy involves combining multiple reaction steps into a single operation. For instance, an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement and subsequent intramolecular ring closure has been developed for the diastereoselective synthesis of optically active 4,5-disubstituted oxazolidin-2-ones. nih.gov

Development of Predictive Computational Models for Oxazolidinone Systems

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of functional molecules. For oxazolidinone systems, in silico methods are being used to predict biological activity, understand reaction mechanisms, and guide the design of new derivatives with desired properties.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are developed to correlate the chemical structure of oxazolidinone derivatives with their biological activities, such as antibacterial potency. These models use various molecular descriptors to predict the activity of novel compounds, thereby prioritizing synthetic efforts. mdpi.commdpi.com

Molecular Docking and Dynamics : These techniques are used to simulate the interaction between oxazolidinone-based molecules and their biological targets, such as the bacterial ribosome. mdpi.com Docking studies can predict the binding affinity and orientation of a ligand in a receptor's active site, while molecular dynamics simulations provide insights into the stability and conformational changes of the ligand-receptor complex over time. mdpi.comnih.govnih.gov

Density Functional Theory (DFT) : DFT calculations are employed to investigate the electronic structure, stability, and reactivity of oxazolidinone molecules. nih.gov This method can elucidate reaction mechanisms, such as the transition states in rearrangement reactions, and calculate properties like molecular electrostatic potential, which are crucial for understanding intermolecular interactions. acs.orgresearchgate.net

| Computational Method | Primary Application | Key Insights Provided | Reference |

|---|---|---|---|

| QSAR | Predicting antibacterial activity | Correlation between structural features and biological potency | mdpi.com |

| Molecular Docking | Simulating ligand-receptor binding | Binding affinities and interaction modes with biological targets | mdpi.comnih.gov |

| Molecular Dynamics (MD) | Assessing complex stability | Dynamic behavior and stability of ligand-receptor complexes | nih.govnih.gov |

| Density Functional Theory (DFT) | Investigating electronic properties and reaction mechanisms | Reaction pathways, transition state energies, molecular orbital analysis | acs.org |

Integration of Oxazolidinone Chemistry with Supramolecular and Materials Science

The unique structural and chemical properties of the oxazolidinone motif make it an attractive building block for advanced materials and supramolecular assemblies. Research is beginning to explore the potential of these heterocycles beyond their traditional roles as chiral auxiliaries and pharmacophores.

Future perspectives in this area include:

High-Performance Polymers : The oxazolidinone ring is being investigated as a structural motif for high-performance thermoplastics. Polyoxazolidinones, synthesized from the reaction of diepoxides and diisocyanates, exhibit high thermal stability with decomposition temperatures up to 400°C and glass transition temperatures around 170-180°C. The synthesis of linear, isocyanurate-free poly(oxazolidin-2-one)s has been achieved using cooperative catalysis, highlighting the potential for creating well-defined polymer architectures. acs.org A patent also describes the creation of polymers such as poly-N-vinyl-5-ethyl-2-oxazolidinone, indicating interest in vinyl polymers derived from oxazolidinone monomers. google.com

Supramolecular Chemistry : The hydrogen bonding capabilities of the N-H and C=O groups in the oxazolidinone ring are being exploited to direct the formation of ordered supramolecular structures. researchgate.net Studies have shown that the chirality of oxazolidinone derivatives can dictate the type of supramolecular synthons formed in the crystalline state; racemic compounds tend to form closed-ring synthons, while enantiopure ones typically form linear chains. rsc.orgresearchgate.net This chirality-dependent self-assembly provides a tool for designing crystals with specific organizational motifs. rsc.orgresearchgate.net

Self-Assembling Nanomaterials : Oxazolidinone derivatives have been designed to self-assemble into nanoparticles without the need for a carrier. This approach can improve properties like water solubility and has been explored for creating novel drug delivery systems with antibacterial activity. nih.gov

Q & A

Basic: What are the key synthetic methodologies for preparing 5,5-Diethyl-1,3-oxazolidin-2-one and its derivatives?

The synthesis typically involves lithiation of a precursor oxazolidinone followed by alkylation or acylation. For example, acylation of (S)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one with propionyl chloride in THF at −78 °C under N₂ yields N-acylated derivatives in high yields (e.g., 96% for 69a in ). Key steps include:

- Lithiation : Use of n-BuLi in hexanes to deprotonate the oxazolidinone at low temperatures (−78 °C) .

- Electrophilic Quenching : Addition of acyl chlorides (e.g., propionyl chloride) to form N-acyl intermediates.

- Purification : Column chromatography (hexanes/EtOAc) for isolating products .

Basic: How is the stereochemical integrity of this compound derivatives verified experimentally?

Characterization relies on chiral auxiliaries and spectroscopic techniques:

- Optical Rotation : Compare measured [α]D values with literature (e.g., [α]20D = −40.0 for 69a vs. lit. [α]25D = −39.8) .

- NMR Spectroscopy : Distinct splitting patterns in H NMR (e.g., diastereotopic protons in CH₂ groups) and C NMR signals for carbonyl and quaternary carbons .

- X-ray Crystallography : Resolve absolute configuration (e.g., fluorinated oxazolidinones in ).

Advanced: How can reaction conditions be optimized to improve yields in the acylation of this compound?

- Temperature Control : Maintain −78 °C during lithiation to avoid side reactions (e.g., enolate equilibration) .

- Solvent Selection : THF is preferred for its ability to stabilize enolates.

- Electrophile Reactivity : Use freshly distilled acyl chlorides to minimize hydrolysis.

- Workup : Quench with saturated NH₄Cl to protonate intermediates gently, followed by extraction with EtOAc .

- Comparative Analysis : highlights that using BuLi instead of LDA at 0°C simplifies enolate generation for sterically hindered derivatives.

Advanced: What strategies enhance stereoselectivity in reactions involving this compound as a chiral auxiliary?

- Steric Shielding : Bulky substituents (e.g., 5,5-diphenyl groups in ) restrict conformational flexibility, improving diastereoselectivity.

- Chelation Control : Use of TiCl₄ or other Lewis acids to coordinate with carbonyl groups, directing nucleophilic attack .

- Solvent Polarity : Low-polarity solvents (e.g., hexanes) favor tighter transition states, enhancing selectivity .

- Case Study : In enantioselective hydroxymethylation (), lithiated oxazolidinones react with aldehydes to yield >90% diastereomeric excess via in situ trapping.

Advanced: How should researchers resolve contradictions in reported yields or stereochemical outcomes for oxazolidinone-based reactions?

- Reproduce Conditions : Verify stoichiometry, temperature, and solvent purity (e.g., THF must be anhydrous to prevent quenching) .

- Crystallographic Validation : Compare X-ray structures of products to confirm stereochemistry (e.g., ).

- Kinetic vs. Thermodynamic Control : Assess reaction time and temperature; longer reactions may favor thermodynamically stable isomers .

- Computational Modeling : Use DFT calculations to predict enolate geometries and transition states (e.g., ’s kinetic modeling of oxazolidinone synthesis).

Advanced: What computational tools are recommended for studying the reactivity of this compound derivatives?

- Molecular Docking : For drug design applications, use AutoDock or Schrödinger to predict binding affinities (e.g., ’s docking analysis of 1,3-diazetidin-2-ones).

- DFT Calculations : Gaussian or ORCA to optimize geometries and calculate activation barriers for stereoselective reactions .

- Kinetic Modeling : Apply MATLAB or COPASI for enzyme-catalyzed synthesis (e.g., enzymatic synthesis of oxazolidinones in ).

Basic: What safety precautions are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during reactions with volatile reagents (e.g., acyl chlorides).

- Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How can researchers design novel oxazolidinone derivatives with improved physicochemical properties?

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., CF₃ in ) to modulate reactivity.

- Fluorous Tags : Attach perfluoroalkyl chains for facile purification via fluorous solid-phase extraction ( ).

- Hybrid Auxiliaries : Combine oxazolidinones with thiazolidinones () to balance solubility and rigidity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.